

Shp2-IN-13 versus SHP099: A Comparative Guide to In Vitro Potency

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Compound of Interest

Compound Name: *Shp2-IN-13*

Cat. No.: *B15578298*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two prominent allosteric SHP2 inhibitors, **Shp2-IN-13** and SHP099. The data presented is compiled from publicly available research to assist in the selection of the most suitable compound for preclinical research and development.

Data Presentation: Quantitative Comparison of In Vitro Potency

The following table summarizes the key in vitro potency metrics for **Shp2-IN-13** and SHP099. Both inhibitors demonstrate high potency at the biochemical and cellular levels, with SHP099 showing slightly greater potency in biochemical assays.

Inhibitor	Biochemical IC50	Cellular p-ERK IC50	Cell Line(s) for Cellular Assay
SHP099	71 nM[1][2]	~0.25 μ M[1][3]	MDA-MB-468, KYSE520
7.536 μ M (24h)	PC9		
8.900 μ M (24h)	PC9GR		
Shp2-IN-13	83.0 nM[4]	0.59 μ M	NSCLC cells
0.63 \pm 0.32 μ M	NCI-H1975-OR		

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. p-ERK: Phosphorylated Extracellular signal-regulated kinase, a key downstream marker of SHP2 activity.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. These methodologies are standard in the field for assessing the in vitro potency of SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified SHP2 protein.

Materials:

- Recombinant full-length SHP2 protein
- Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-Nitrophenyl Phosphate (pNPP))
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
- Test compounds (**Shp2-IN-13**, SHP099) dissolved in DMSO

- 96-well microplate
- Microplate reader (fluorescence or absorbance)

Procedure:

- Prepare a serial dilution of the test compounds in assay buffer.
- In a 96-well plate, add the SHP2 enzyme to each well.
- Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
- Pre-incubate the enzyme and inhibitors for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
- Initiate the phosphatase reaction by adding the substrate (DiFMUP or pNPP) to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a stop solution like NaOH for pNPP).
- Measure the fluorescence (for DiFMUP) or absorbance (for pNPP) using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the ability of an inhibitor to block SHP2 signaling within a cellular context by quantifying the phosphorylation of a key downstream effector, ERK.

Materials:

- Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE520, MDA-MB-468)

- Cell culture medium and supplements
- Test compounds (**Shp2-IN-13**, SHP099) dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for western blot detection

Procedure:

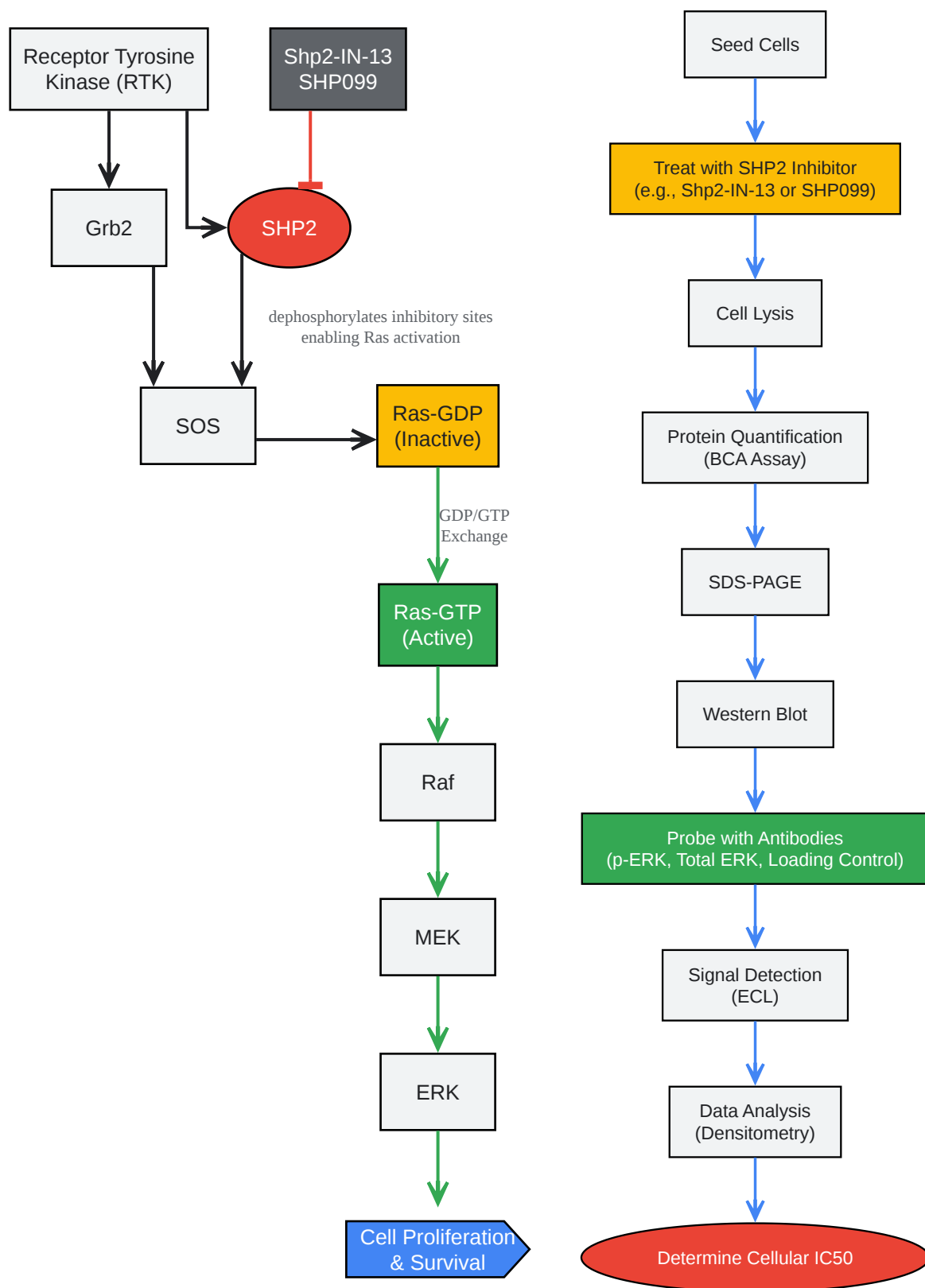
- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
- After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Determine the protein concentration of each cell lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with antibodies against total ERK and the loading control to ensure equal protein loading.
- Quantify the band intensities for phospho-ERK and total ERK.
- Normalize the phospho-ERK signal to the total ERK signal.
- Plot the normalized phospho-ERK levels against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Mandatory Visualization

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in mediating signaling downstream of Receptor Tyrosine Kinases (RTKs), leading to the activation of the RAS-RAF-MEK-ERK pathway, a critical driver of cell proliferation and survival. SHP2 is also involved in other key signaling cascades such as the JAK/STAT and PI3K/AKT pathways[5][6][7][8][9][10][11].



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